molecular formula C24H26BrN3O6S B10872222 Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate

Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate

Cat. No.: B10872222
M. Wt: 564.5 g/mol
InChI Key: KWFDOTRLAGXFQP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene ring system. This can be achieved through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Bromination: The benzothiophene core is then brominated at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Diethylaminoethoxy Group: The 7-position of the benzothiophene ring is functionalized with a diethylaminoethoxy group. This step typically involves a nucleophilic substitution reaction using a diethylaminoethanol derivative.

    Amidation: The 2-position is functionalized with a 4-nitrobenzoyl group through an amidation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: Finally, the carboxyl group at the 3-position is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethoxy group, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of the diethylaminoethoxy group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the nitrobenzoyl group can interact with enzymes or receptors, modulating their activity. The diethylaminoethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-7-[2-(dimethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 6-chloro-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate is unique due to the combination of its bromine atom and diethylaminoethoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H26BrN3O6S

Molecular Weight

564.5 g/mol

IUPAC Name

ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H26BrN3O6S/c1-4-27(5-2)13-14-34-20-18(25)12-11-17-19(24(30)33-6-3)23(35-21(17)20)26-22(29)15-7-9-16(10-8-15)28(31)32/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)

InChI Key

KWFDOTRLAGXFQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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